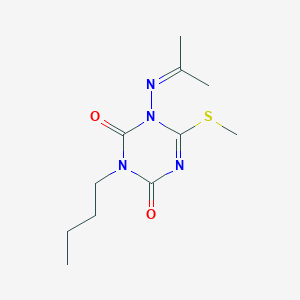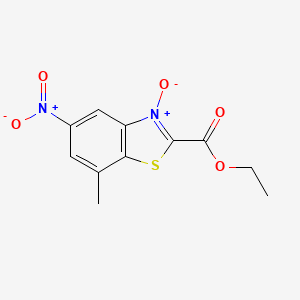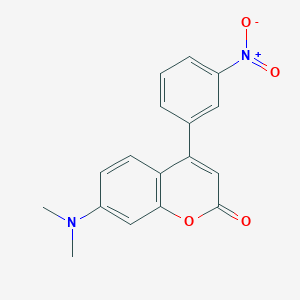
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an amino group at the 2-position and a cyclohexenyl group at the 5-position, along with a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the sulfonation of 2-Amino-5-(cyclohexen-1-yl)benzene using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the aromatic precursor is reacted with sulfur trioxide or oleum in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride are used for converting the sulfonic acid group to sulfonyl chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonamides and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-cyclohexylbenzenesulfonic acid
- 2-Amino-5-(cyclohexen-1-yl)benzoic acid
- 2-Amino-5-(cyclohexen-1-yl)benzamide
Uniqueness
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is unique due to the presence of both an amino group and a cyclohexenyl group on the benzene ring, along with a sulfonic acid group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Propiedades
IUPAC Name |
2-amino-5-(cyclohexen-1-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h4,6-8H,1-3,5,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRFBAMLJWSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=C(C=C2)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)


![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)
![4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)

![ethyl N-[(Z)-3-(2-methylpropylamino)-1-methylsulfanyl-3-oxoprop-1-enyl]carbamate](/img/structure/B8044101.png)

![2-[4-[1-[4-(2-Hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol](/img/structure/B8044121.png)
![(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one](/img/structure/B8044128.png)

